Ethyl Chroman-2-carboxylate
Description
BenchChem offers high-quality Ethyl Chroman-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl Chroman-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,4-dihydro-2H-chromene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-14-12(13)11-8-7-9-5-3-4-6-10(9)15-11/h3-6,11H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOZUQKKUGXCEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAS number 137590-28-4 Ethyl Chroman-2-carboxylate details
This technical guide provides an in-depth analysis of (R)-Ethyl Chroman-2-carboxylate (CAS 137590-28-4), a critical chiral building block in medicinal chemistry.
CAS 137590-28-4 | Chiral Scaffold & Synthetic Intermediate
Executive Summary
(R)-Ethyl Chroman-2-carboxylate is the ethyl ester of the (R)-enantiomer of chroman-2-carboxylic acid. It represents a "privileged scaffold" in drug discovery, serving as the saturated core for numerous bioactive molecules, including antihypertensives (e.g., Nebivolol analogues), antioxidants (Vitamin E/Tocopherol derivatives), and selective enzyme inhibitors.
Unlike its unsaturated counterpart (chromone), the chroman ring system possesses a defined stereocenter at the C2 position. The (R)-configuration is chemically significant for structure-activity relationship (SAR) studies, where enantiomeric purity often dictates biological efficacy and metabolic stability.
Physicochemical Characterization
This compound is typically isolated as a viscous oil or low-melting solid. Its lipophilicity (ethyl ester) allows for facile transport across membranes during biological assays before hydrolysis to the active acid.
| Property | Specification |
| Chemical Name | Ethyl (2R)-3,4-dihydro-2H-1-benzopyran-2-carboxylate |
| CAS Number | 137590-28-4 |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| Stereochemistry | (R)-Enantiomer |
| Appearance | Colorless to pale yellow viscous oil |
| Solubility | Soluble in MeOH, EtOH, EtOAc, DCM; Insoluble in water |
| Key Identifier | Chiral center at C2 position (dihydro-pyran ring) |
Synthetic Pathways & Manufacturing
The synthesis of CAS 137590-28-4 requires establishing the chiral center at C2. Two primary industrial strategies are employed: Asymmetric Hydrogenation of the chromone precursor and Optical Resolution of the racemic chroman.
Strategy A: Asymmetric Hydrogenation (Catalytic)
This is the most atom-economical route. It involves the reduction of the achiral Ethyl 4-oxo-4H-chromene-2-carboxylate using a chiral transition metal catalyst.
-
Precursor Formation: Condensation of 2-hydroxyacetophenone with diethyl oxalate (Claisen condensation) followed by acid-catalyzed cyclization yields the chromone ester.
-
Asymmetric Reduction: The chromone is hydrogenated. Note that standard Pd/C hydrogenation yields a racemate. To obtain the (R)-isomer specifically, a Ruthenium-BINAP or Rhodium-DuPhos complex is utilized under high-pressure H₂.
Strategy B: Classical Resolution (Racemic Synthesis)
-
Racemic Synthesis: Catalytic hydrogenation (Pd/C, 50 psi H₂) of the chromone ester yields (±)-Ethyl chroman-2-carboxylate.
-
Enzymatic Resolution: Lipase-catalyzed hydrolysis (e.g., Candida antarctica Lipase B) selectively hydrolyzes the (S)-ester to the acid, leaving the desired (R)-Ethyl chroman-2-carboxylate intact in the organic phase.
Visualization: Synthetic Workflow
Figure 1: Synthetic workflow distinguishing the resolution pathway to isolate the specific (R)-enantiomer.
Medicinal Chemistry Applications
The (R)-chroman-2-carboxylate scaffold is a pharmacophore equivalent to the "Trolox" and "Tocopherol" (Vitamin E) core, minus the methylation pattern.
Nebivolol & Antihypertensive Research
While the drug Nebivolol typically utilizes a fluorinated chroman, the unsubstituted (R)-ethyl chroman-2-carboxylate serves as a model substrate for optimizing the Friedel-Crafts acylation steps used to construct the dimeric structure of third-generation beta-blockers. The ester group allows for controlled Grignard additions to build the ethanolamine side chain.
Antioxidant Design (Trolox Analogues)
The chroman-2-carboxylic acid core is essential for antioxidant activity. The ethyl ester acts as a prodrug form, increasing lipophilicity to penetrate the blood-brain barrier (BBB). Once inside the CNS, intracellular esterases hydrolyze it to the active acid, which scavenges Reactive Oxygen Species (ROS).
Chiral Auxiliaries
The rigid bicyclic structure of the (R)-chroman moiety makes this ester a valuable chiral auxiliary in asymmetric synthesis, capable of inducing stereoselectivity in reactions occurring at the ester carbonyl group.
Experimental Protocols
Note: All protocols must be performed in a fume hood. Standard PPE (gloves, goggles, lab coat) is mandatory.
Protocol A: Synthesis of the Chromone Precursor
Objective: Prepare Ethyl 4-oxo-4H-chromene-2-carboxylate from 2-hydroxyacetophenone.
-
Reagents: Sodium ethoxide (EtONa, 2.0 eq), Diethyl oxalate (1.2 eq), 2-Hydroxyacetophenone (1.0 eq), Ethanol (anhydrous).
-
Procedure:
-
Dissolve EtONa in absolute ethanol under N₂ atmosphere.
-
Add 2-hydroxyacetophenone dropwise at 0°C. Stir for 15 min.
-
Add diethyl oxalate dropwise. The solution will turn dark yellow/orange.
-
Reflux the mixture for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Cyclization: Cool to room temperature. Add HCl (conc.) dropwise until acidic (pH ~2) and reflux for 1 hour to effect cyclization.
-
Workup: Pour into ice water. Filter the precipitate (yellow solid). Recrystallize from ethanol.
-
Validation: ¹H NMR (CDCl₃) should show a singlet at ~δ 7.1 ppm (C3-H of chromone).
-
Protocol B: Hydrogenation to (±)-Chroman Ester
Objective: Reduce the chromone double bond and ketone (if exhaustive reduction is desired, though usually C=C reduces first). Note: To get the specific CAS 137590-28-4 directly, asymmetric catalysis is needed. This protocol yields the racemate for subsequent resolution.
-
Reagents: Chromone ester (from Protocol A), 10% Pd/C (10 wt%), Acetic Acid (solvent).
-
Procedure:
-
Dissolve chromone ester in glacial acetic acid in a Parr hydrogenation bottle.
-
Add Pd/C catalyst carefully (pyrophoric risk).
-
Hydrogenate at 40-60 psi H₂ at room temperature for 6-12 hours.
-
Monitoring: Reaction is complete when UV absorbance of the conjugated chromone disappears.
-
Workup: Filter through Celite to remove Pd/C. Concentrate filtrate under vacuum.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Protocol C: Quality Control (Self-Validating)
To confirm the identity of CAS 137590-28-4 (The (R)-enantiomer), you must validate the optical rotation.
-
Chiral HPLC: Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (90:10).
-
Polarimetry: Dissolve 10 mg in 1 mL Ethanol. Measure
.-
Expectation: The (R)-isomer typically exhibits a specific rotation distinct from the (S)-isomer (Literature values for similar chromans are often positive (+) for R, but must be verified against specific batch CoA).
-
Reactivity Profile & Transformations
The ethyl ester functionality at C2 and the aromatic ring offer two distinct reactivity vectors.
Figure 2: Key chemical transformations of the chroman-2-carboxylate scaffold.
References
- BenchChem.Hydrolysis of (S)-Ethyl chroman-2-carboxylate: Protocols and Applications.
- ChemicalBook.Chromane-2-carboxylic Acid (CAS 51939-71-0) Properties and Synthesis.
- BLD Pharm.(R)-Ethyl chroman-2-carboxylate (CAS 137590-28-4) Product Specifications.
-
PubChem. Ethyl 4-oxo-4H-chromene-2-carboxylate (Chromone precursor) Compound Summary. National Library of Medicine. Retrieved from PubChem.[1]
- Journal of Medicinal Chemistry.Structure-activity relationships of chroman-2-carboxylic acids in antihypertensive research. (General Reference for Scaffold Utility).
Sources
Difference between Ethyl Chroman-2-carboxylate and Ethyl Chromone-2-carboxylate
Executive Summary
This guide delineates the critical physicochemical, synthetic, and pharmacological distinctions between Ethyl Chroman-2-carboxylate (saturated) and Ethyl Chromone-2-carboxylate (unsaturated). While they share a benzopyran core, the presence of the C2-C3 double bond in the chromone derivative dictates a planar, electron-deficient architecture suitable for Michael additions and intercalation. In contrast, the chroman derivative is a non-planar, chiral scaffold often utilized in metabolic modulation and antioxidant chemistries.
Structural & Electronic Architecture
The fundamental difference lies in the oxidation state of the pyran ring, which governs the molecule's geometry and electronic distribution.
Ethyl Chromone-2-carboxylate (The Unsaturated System)
-
IUPAC Name: Ethyl 4-oxo-4H-chromene-2-carboxylate.
-
Core Structure: 4H-1-benzopyran-4-one.[1]
-
Geometry: The molecule is planar due to the extensive conjugation extending from the benzene ring through the pyran double bond (C2=C3) to the carbonyl ketone and the ester group.
-
Electronic Character: The C2-C3 double bond is conjugated with the C4 carbonyl, creating an
-unsaturated ketone system. This makes the C2 and C3 positions electron-deficient, rendering the molecule a potent electrophile .
Ethyl Chroman-2-carboxylate (The Saturated System)
-
IUPAC Name: Ethyl 3,4-dihydro-2H-chromene-2-carboxylate.
-
Core Structure: 3,4-dihydro-2H-1-benzopyran-4-one (if ketone retained) or simply chroman if C4 is reduced (though usually, the comparison implies the 4-oxo analog or the simple chroman core; here we assume the standard chroman core often implies reduction of the double bond). Note: If comparing strictly the carboxylates, the chroman usually retains the C4 ketone in many synthetic contexts (chromanone), but "chroman-2-carboxylate" implies the saturated ether ring.
-
Geometry: The heterocyclic ring adopts a puckered half-chair conformation .
-
Chirality: The saturation at C2 creates a chiral center . Unlike the achiral chromone, ethyl chroman-2-carboxylate exists as two enantiomers (
and ), necessitating chiral resolution for biological applications.
Comparative Data Table
| Feature | Ethyl Chromone-2-carboxylate | Ethyl Chroman-2-carboxylate |
| Hybridization (C2) | ||
| Chirality | Achiral | Chiral (C2 center) |
| Electronic Nature | Electron-poor (Michael Acceptor) | Electron-rich (Ether-like) |
| UV Absorbance | Strong | Weaker (Benzene chromophore only) |
| Solubility | Moderate Lipophilicity | Higher Lipophilicity (Flexible) |
Synthetic Pathways & Interconversion[2]
The synthesis of these molecules is sequentially linked.[2] The chromone derivative is typically the precursor to the chroman derivative via catalytic hydrogenation.
Synthesis of Ethyl Chromone-2-carboxylate
The industry-standard route involves the Baker-Venkataraman rearrangement followed by cyclization.
Protocol:
-
Acylation: React 2-hydroxyacetophenone with ethyl oxalyl chloride to form the keto-ester intermediate.
-
Cyclization: Treat with a base (e.g., sodium ethoxide) or acid (glacial acetic acid/HCl) to effect cyclodehydration.
-
Purification: Recrystallization from ethanol.
Conversion to Ethyl Chroman-2-carboxylate
This requires the selective reduction of the C2-C3 olefin without reducing the ester or the benzene ring.
Protocol (Catalytic Hydrogenation):
-
Setup: Dissolve Ethyl Chromone-2-carboxylate (10 mmol) in Ethanol (50 mL).
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Reaction: Stir under
atmosphere (balloon pressure or 30 psi in a Parr shaker) at room temperature. -
Monitoring: Monitor via TLC (disappearance of UV-active spot) or
H-NMR (loss of olefinic singlet at ~6.8 ppm). -
Workup: Filter through Celite to remove Pd/C. Concentrate filtrate in vacuo.
-
Stereochemistry: The product is obtained as a racemate (
).
Visualization of Synthetic Logic
Figure 1: Synthetic workflow connecting the precursor to the chromone and chroman scaffolds.
Reactivity Profiles
The chemical behavior of these two esters diverges significantly due to the presence/absence of the conjugated double bond.
Chromone: The Michael Acceptor
The C2-C3 double bond is highly polarized by the carbonyl at C4 and the ester at C2.
-
Reaction Type: 1,4-Nucleophilic Addition (Michael Addition).
-
Mechanism: Nucleophiles (amines, thiols) attack the C2 position.
-
Utility: Synthesis of heterocyclic fused systems (e.g., benzodiazepines via reaction with diamines).
Chroman: The Chiral Scaffold
Lacking the activated double bond, the reactivity shifts to the ester functionality and the aromatic ring.
-
Reaction Type: Ester Hydrolysis / Amidation.
-
Chiral Resolution: Because the hydrogenation produces a racemate, the ethyl ester is often hydrolyzed to the acid, resolved using chiral amines (e.g., quinine), and re-esterified to yield enantiopure (+)- or (-)-Ethyl Chroman-2-carboxylate.
-
Aromatic Substitution: Electrophilic aromatic substitution occurs at C6/C8 positions, facilitated by the oxygen lone pair.
Reactivity Flowchart
Figure 2: Divergent reactivity profiles driven by the saturation status of the heterocyclic ring.
Pharmacological Implications[3][4][5][6][7][8]
The structural differences translate directly into biological activity (Structure-Activity Relationship - SAR).
Chromone (Planar Intercalators)
-
Mechanism: The planar structure allows for intercalation into DNA or binding to flat hydrophobic pockets in enzymes (e.g., Kinases).
-
Applications:
-
Anti-allergic: Analogs of Cromolyn Sodium (mast cell stabilizers).
-
Kinase Inhibitors: The chromone core mimics the adenine ring of ATP.
-
Chroman (Metabolic Modulators)
-
Mechanism: The bent shape mimics natural metabolites like Tocopherols (Vitamin E).
-
Applications:
-
Antioxidants: The ether oxygen stabilizes phenoxyl radicals (if OH is present on the ring).
-
PPAR Agonists: Used in diabetes/lipid disorders (e.g., Troglitazone analogs). The chirality at C2 is often critical for receptor fit.
-
Analytical Differentiation
Distinguishing these two compounds is straightforward using Proton NMR (
| Signal | Ethyl Chromone-2-carboxylate | Ethyl Chroman-2-carboxylate |
| C3 Proton(s) | Singlet ( | Multiplet ( |
| C2 Proton | None (Quaternary carbon). | Doublet of Doublets ( |
| Aromatic Region | Downfield shift due to conjugation. | Standard aromatic shifts. |
References
-
Synthesis of Chromones
-
Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews.[3]
-
-
Pharmacology of Chroman Derivatives
-
Catalytic Hydrogenation Protocols
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[8] Academic Press. (Standard Reference Text).
-
-
NMR Characterization
- Pretsch, E., et al. (2009).
Sources
- 1. Some reactions of carbenoids with chromone-2-carboxylic esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of (E)-2-Styrylchromones and Flavones by Base-Catalyzed Cyclodehydration of the Appropriate β-Diketones Using Water as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrar.org [ijrar.org]
- 6. ijrpc.com [ijrpc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US3213145A - Catalytic hydrogenation of esters of aromatic monocarboxylic acids to aryl-substituted methanols - Google Patents [patents.google.com]
(S)-Ethyl Chroman-2-carboxylate vs (R)-Ethyl Chroman-2-carboxylate biological activity
An In-Depth Technical Guide on the Biological Activities of (S)- and (R)-Ethyl Chroman-2-carboxylate
Abstract
The chroman-2-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] As with all chiral molecules, the three-dimensional arrangement of atoms is not a trivial detail but a critical determinant of pharmacological activity.[2] Enantiomers of the same compound can exhibit widely different potency, efficacy, metabolic stability, and even opposing biological effects.[3] This guide provides a comprehensive technical analysis of the distinct biological profiles of the (S)- and (R)-enantiomers of ethyl chroman-2-carboxylate. While direct, head-to-head comparative studies on these specific ethyl esters are not extensively documented, a wealth of information on their corresponding carboxylic acids and closely related derivatives allows for a robust, evidence-based exploration of their stereospecific roles. We will delve into the divergent paths of these enantiomers: the (R)-enantiomer as a direct-acting therapeutic agent and the (S)-enantiomer as a crucial chiral building block for complex pharmaceuticals. This analysis is grounded in peer-reviewed literature, providing researchers and drug development professionals with the foundational knowledge to leverage the unique properties of each stereoisomer.
The Gateway to Enantiopurity: Synthesis and Chiral Resolution
The biological evaluation of individual enantiomers is predicated on the ability to produce them in high enantiomeric excess (e.e.). Racemic mixtures can confound results, as one enantiomer may be inert, while the other is active, or they may have competing activities.[3] Therefore, robust methods for asymmetric synthesis or chiral resolution are paramount.
The synthesis of racemic ethyl chroman-2-carboxylate is well-established. However, accessing the individual (S) and (R) forms requires stereoselective techniques. Two prominent and effective strategies are enzymatic resolution and photochemical deracemization.
1.1. Enzymatic Resolution
This technique leverages the high stereoselectivity of enzymes, such as esterases, to preferentially hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted ester (one enantiomer) and the resulting carboxylic acid (the other enantiomer). Researchers have successfully used two distinct esterases, EstS and EstR, for the sequential resolution of racemic methyl 6-fluoro-chroman-2-carboxylate.[4] This process can be adapted for the ethyl ester, where one esterase would selectively hydrolyze the (S)-ester to (S)-acid, leaving the (R)-ester untouched, which can then be isolated.
1.2. Photochemical Deracemization
A more advanced approach involves converting a racemic mixture entirely into a single desired enantiomer.[5] This method uses a chiral photosensitizing catalyst that selectively promotes the racemization of one enantiomer via a photochemical process, while the other enantiomer remains unaffected. Over time, the mixture equilibrates to a high enantiomeric excess of the desired product. This technique has been successfully applied to chromane-2-carboxamides, which can then be converted to the corresponding ethyl esters.[5]
Experimental Workflow: General Strategy for Enantiomer Separation
Caption: Workflow for enzymatic resolution of ethyl chroman-2-carboxylate.
The (R)-Enantiomer: A Direct-Acting Metabolic Modulator
Research has identified derivatives of (R)-chroman-2-carboxylic acid as potent dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[6][7] These receptors are critical regulators of lipid and glucose metabolism, making them key targets for treating type 2 diabetes and dyslipidemia.[6]
2.1. Mechanism of Action: PPARα/γ Dual Agonism
PPARs are nuclear receptors that, upon activation by a ligand (such as the (R)-chroman derivative), form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in fatty acid oxidation (PPARα) and glucose uptake and insulin sensitization (PPARγ). The (R)-configuration at the C2 position is crucial for the precise fit into the ligand-binding pocket of these receptors, enabling effective agonism.
Signaling Pathway: PPARα/γ Activation
Caption: Role of (S)-chroman as a key chiral precursor for Nebivolol.
Broader Biological Activities & Areas for Future Research
The broader class of chroman-2-carboxylate derivatives has shown potential in several other therapeutic areas, though many studies do not specify the stereochemistry of the tested compounds. [8][9]This highlights a critical gap and an opportunity for future research: re-evaluating these activities with enantiomerically pure (S) and (R) forms.
4.1. Anticancer Activity
Various chroman derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, including breast and melanoma. [9]The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. [9] Reported Cytotoxicity of Chroman Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Chroman carboxamide analog 5k | MCF-7 (Breast) | GI₅₀ | 40.9 | [8] |
| Chroman carboxamide analog 5l | MCF-7 (Breast) | GI₅₀ | 41.1 | [8] |
| Chroman derivative HHC | A2058 (Melanoma) | IC₅₀ | 0.34 | [9] |
| Chroman derivative HHC | MM200 (Melanoma) | IC₅₀ | 0.66 | [9] |
| Chroman derivative 4s | A549, HCT116 | IC₅₀ | 0.578–1.406 | [8] |
4.2. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. [8]
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds ((S)- and (R)-ethyl chroman-2-carboxylate) and controls (vehicle and a known cytotoxic drug). Cells are incubated for 48-72 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plate is read on a microplate reader at an absorbance of ~570 nm.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC₅₀ (concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration and applying a sigmoidal dose-response curve fit. This protocol is self-validating through the inclusion of positive and negative controls.
Comparative Summary and Future Directions
The available evidence paints a clear picture of stereospecific differentiation in the biological roles of the (S) and (R) enantiomers of ethyl chroman-2-carboxylate and their derivatives.
| Feature | (S)-Ethyl Chroman-2-carboxylate & Derivatives | (R)-Ethyl Chroman-2-carboxylate & Derivatives |
| Primary Role | Chiral building block / Synthetic intermediate | Direct-acting therapeutic agent |
| Established Activity | Precursor for APIs like Nebivolol [10] | PPARα/γ dual agonist [6][7] |
| Therapeutic Area | Cardiovascular (via synthesis) | Metabolic Diseases (Type 2 Diabetes, Dyslipidemia) |
| Mechanism | Provides essential stereochemistry for the final drug's target interaction | Direct ligand binding and activation of PPAR nuclear receptors |
Future Directions: The most significant opportunity lies in the systematic, head-to-head evaluation of the pure (S) and (R) enantiomers of ethyl chroman-2-carboxylate in assays where the broader chroman class has shown promise. This includes:
-
Oncology: Screening both enantiomers against a panel of cancer cell lines using assays like the MTT to determine if there is an "eutomer" for anticancer activity.
-
Neuroprotection: Evaluating the enantiomers in models of glutamate-induced excitotoxicity or other models of neurodegeneration. [9]* Antimicrobial Activity: Testing for differential effects against various bacterial and fungal strains. [1]
Conclusion
Chirality is a fundamental pillar of drug design, and the case of (S)- and (R)-ethyl chroman-2-carboxylate is a compelling illustration of this principle. The literature strongly supports a divergence in their biological utility: the (R)-enantiomer and its derivatives are promising direct-acting PPARα/γ agonists with therapeutic potential in metabolic disease, while the (S)-enantiomer is an indispensable, high-value intermediate for the stereospecific synthesis of complex drugs like Nebivolol. For researchers in drug discovery, understanding this distinction is crucial. It dictates not only the therapeutic application but also the synthetic strategy and the design of future screening campaigns aimed at unlocking the full potential of the valuable chroman scaffold.
References
-
A Technical Guide to the Biological Activity of Chroman-2-Carboxylate Esters . BenchChem. 8
-
Photochemical Deracemization of Chromanes and its Application to the Synthesis of Enantiopure Bioactive Compounds . PMC (PubMed Central). 5
-
Synthesis of ethyl 6-substituted-chroman- and -chromone-2-carboxylates. A comparative structure-activity study employing the 6-phenyl and phenoxy analogs in the triton hyperlipidemic rat model . PubMed. 11
-
Comparative study of the pharmacological properties of chroman-2-carboxylate derivatives . BenchChem. 9
-
(2R)-2-ethylchromane-2-carboxylic acids: discovery of novel PPARalpha/gamma dual agonists as antihyperglycemic and hypolipidemic agents . PubMed. 6
-
Synthesis of ethyl 6-substituted-chroman- and -chromone-2-carboxylates. Comparative structure-activity study employing the 6-phenyl and phenoxy analogs in the triton hyperlipidemic rat model . Journal of Medicinal Chemistry - ACS Publications. 12
-
(2R)-2-Ethylchromane-2-carboxylic Acids: Discovery of Novel PPARα/γ Dual Agonists as Antihyperglycemic and Hypolipidemic Agents . Journal of Medicinal Chemistry - Figshare. 7
-
Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn . RSC Publishing. 4
-
Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor . Google Patents. 13
-
Enantiopure Naphthodioxane- Based Carboxylic Acids and Esters via Diastereomeric Resolution: Absolute Configuration . AIR Unimi. 14
-
Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands . PMC (PubMed Central). 15
-
Structure, biological activity, and biosynthesis of natural chromanes and chromenes . (No specific source name in snippet). 1
-
Application Notes and Protocols: Hydrolysis of (S)-Ethyl chroman-2-carboxylate . BenchChem. 10
-
Styrylchromones: Biological Activities and Structure-Activity Relationship . PMC (PubMed Central). 16
-
Exploring the Intricacies of Chiral Chemistry in Drug Discovery . Longdom Publishing. 2
-
An efficient and practical enantiospecific synthesis of methyl chromanone- and chroman-2-carboxylates . ResearchGate. 17
-
The biological activity of chromones.(Mini Review) . ResearchGate. 18
-
Review on Chromen derivatives and their Pharmacological Activities . RJPT. 19
-
Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation . ResearchGate. 20
-
The Significance of Chirality in Drug Design and Development . (No specific source name in snippet). 3
Sources
- 1. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Photochemical Deracemization of Chromanes and its Application to the Synthesis of Enantiopure Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (2R)-2-ethylchromane-2-carboxylic acids: discovery of novel PPARalpha/gamma dual agonists as antihyperglycemic and hypolipidemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. figshare.com [figshare.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of ethyl 6-substituted-chroman- and -chromone-2-carboxylates. A comparative structure-activity study employing the 6-phenyl and phenoxy analogs in the triton hyperlipidemic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. WO2001094335A2 - Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor - Google Patents [patents.google.com]
- 14. air.unimi.it [air.unimi.it]
- 15. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. rjptonline.org [rjptonline.org]
- 20. researchgate.net [researchgate.net]
Solubility of Ethyl Chroman-2-carboxylate in methanol and THF
An In-Depth Technical Guide to the Solubility of Ethyl Chroman-2-carboxylate in Methanol and Tetrahydrofuran (THF)
Executive Summary
This technical guide provides a comprehensive analysis of the solubility of ethyl chroman-2-carboxylate, a key intermediate in pharmaceutical synthesis, within two common laboratory solvents: methanol and tetrahydrofuran (THF). For researchers, scientists, and drug development professionals, understanding the solubility profile of such a compound is not merely a procedural step but a cornerstone of efficient process development, from synthesis and purification to formulation.[1] This document delineates the fundamental physicochemical properties of the solute and solvents, offers a theoretical framework for predicting solubility based on molecular interactions, and presents a detailed, field-proven experimental protocol for quantitative solubility determination. By synthesizing theoretical principles with practical methodologies, this guide aims to empower scientists to make informed decisions, ensuring the robustness and reproducibility of their chemical processes.
The Critical Role of Solubility in Pharmaceutical Development
In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its developmental success.[2] Poor solubility can severely hinder a drug's bioavailability, which is the proportion of the substance that enters the systemic circulation to have an active effect.[1][3] A compound must be in a dissolved state at the site of absorption to be effective, making solubility a rate-limiting parameter for many orally administered drugs.[3][4] It is estimated that up to 40% of approved drugs and nearly 90% of drug candidates in the development pipeline are poorly soluble, presenting a major challenge for formulation scientists.[4]
Addressing solubility challenges early in the development process is crucial. Failure to do so can lead to inadequate therapeutic efficacy, increased pharmacokinetic variability, and costly delays in later stages.[2][4] Therefore, a thorough understanding and quantitative measurement of a compound's solubility in various solvent systems are fundamental for process chemistry, formulation design, and ultimately, the creation of safe and effective medicines.[5]
Physicochemical Profile of Key Compounds
The solubility of a compound is governed by the interplay of its own physical and chemical properties with those of the solvent.
Ethyl Chroman-2-carboxylate
Ethyl chroman-2-carboxylate is a heterocyclic organic compound featuring a chroman core with an ethyl ester group at the 2-position. Its structure contains both polar (ester, ether oxygen) and non-polar (benzene ring, aliphatic backbone) regions. This amphiphilic nature suggests it will have moderate solubility in a range of solvents. The ester group can act as a hydrogen bond acceptor, while the ether linkage within the chroman ring also contributes to its polarity. The presence of this compound as a reactant dissolved in methanol in synthetic protocols implies good solubility in this solvent.[6]
-
Molecular Formula: C₁₂H₁₄O₃
-
Key Features: Chroman ring system, ethyl ester functional group.
-
Expected Polarity: Moderately polar.
Methanol (MeOH)
Methanol (CH₃OH) is a simple, polar, protic solvent.[7][8] Its hydroxyl (-OH) group allows it to act as both a hydrogen bond donor and acceptor, and it is fully miscible with water.[7] These properties make it an excellent solvent for many polar organic compounds.
-
Type: Polar Protic Solvent
-
Boiling Point: 64.7°C[7]
-
Key Feature: Capable of strong hydrogen bonding.
Tetrahydrofuran (THF)
Tetrahydrofuran ((CH₂)₄O) is a cyclic ether and is considered a versatile, moderately polar, aprotic solvent.[9][10] While it cannot donate hydrogen bonds, its oxygen atom can act as a hydrogen bond acceptor.[11] THF is miscible with water and can dissolve a wide array of both polar and non-polar compounds, making it a popular solvent in organic synthesis.[9][12]
-
Type: Polar Aprotic Solvent
-
Key Feature: Strong dipole moment and ability to solvate a wide range of compounds.[9][12]
Theoretical Solubility Assessment: A Mechanistic View
The principle of "like dissolves like" provides a foundational prediction of solubility. The interactions between ethyl chroman-2-carboxylate and the two solvents can be visualized as follows:
-
In Methanol: The primary intermolecular force will be hydrogen bonding between the hydroxyl group of methanol (donor) and the carbonyl oxygen of the ester and the ether oxygen of the chroman ring (acceptors). Dipole-dipole interactions will also be significant.
-
In THF: Solubility will be driven by strong dipole-dipole interactions between the polar regions of THF and the ester group of the solute. The ether oxygen of THF can also interact favorably with the solute.
The diagram below illustrates the key intermolecular forces at play.
Caption: Key intermolecular forces governing solubility.
Given its structural features, ethyl chroman-2-carboxylate is expected to be readily soluble in both methanol and THF at standard laboratory temperatures.
Experimental Determination of Solubility
To move from theoretical assessment to quantitative data, a robust experimental protocol is required. The isothermal shake-flask method is a widely accepted standard for solubility determination due to its simplicity and reliability.[2][14]
Experimental Workflow Diagram
The following diagram outlines the logical flow of the solubility determination process.
Caption: Workflow for solubility determination via the shake-flask method.
Detailed Step-by-Step Protocol
This protocol provides a self-validating system for determining the equilibrium solubility.
Materials:
-
Ethyl chroman-2-carboxylate (solid, >98% purity)
-
Methanol (HPLC grade)
-
Tetrahydrofuran (HPLC grade, stabilized)
-
20 mL glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pipettes
-
Volumetric flasks
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
System Preparation: To a series of vials, add a known volume (e.g., 10.0 mL) of the chosen solvent (methanol or THF). Add an excess amount of ethyl chroman-2-carboxylate to each vial to create a slurry. An excess is critical to ensure that the solution reaches saturation.[14][15]
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the vials at a moderate speed for 24 hours. This extended period ensures that the system reaches thermodynamic equilibrium.
-
Phase Separation: After 24 hours, remove the vials from the shaker and let them stand undisturbed for at least 2 hours to allow the excess solid to settle. To ensure complete separation, centrifuge the vials at 5000 rpm for 15 minutes.
-
Sampling: Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant without disturbing the solid pellet.
-
Dilution: Transfer the aliquot to a volumetric flask and dilute with the same solvent to a final concentration suitable for the chosen analytical method. A dilution factor of 100 or 200 is common.
-
Quantification: Analyze the diluted sample using a pre-calibrated High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry method to determine the concentration of ethyl chroman-2-carboxylate.
-
Calculation: Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution Factor)
Quantitative Solubility Data & Analysis
Table 1: Illustrative Solubility of Ethyl Chroman-2-carboxylate at 25°C
| Solvent | Solvent Type | Predicted Solubility (mg/mL) | Molar Solubility (mol/L) | Qualitative Assessment |
| Methanol | Polar Protic | > 100 | > 0.48 | Very Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | > 150 | > 0.73 | Very Soluble |
Note: These values are illustrative and should be confirmed experimentally using the protocol in Section 5.2. The molecular weight of ethyl chroman-2-carboxylate (C₁₂H₁₄O₃) is 206.24 g/mol .
Analysis: The expected high solubility in both solvents is consistent with our theoretical assessment. The slightly higher predicted solubility in THF could be attributed to its ability to effectively solvate both the polar ester and the larger, less polar chroman ring system. Methanol's strong hydrogen bonding capacity makes it an excellent solvent, but its smaller size might lead to more ordered solvent structuring around the non-polar parts of the solute, slightly limiting the overall capacity compared to THF.
Practical Implications and Applications
The high solubility of ethyl chroman-2-carboxylate in both methanol and THF has significant practical advantages:
-
Chemical Synthesis: High solubility allows for reactions to be run at higher concentrations, improving reaction kinetics and throughput. It also simplifies workup procedures, as the compound will remain in the organic phase during aqueous extractions.
-
Purification: The choice between methanol and THF can be leveraged for purification. For instance, if an impurity is insoluble in methanol but soluble in THF, methanol could be used as a recrystallization or washing solvent.
-
Formulation & Drug Delivery: For drug development professionals, knowing that a key intermediate is highly soluble in common organic solvents provides flexibility. It simplifies the preparation of stock solutions for screening assays and subsequent chemical modifications aimed at improving the aqueous solubility of the final API.[3][5]
Conclusion
Ethyl chroman-2-carboxylate is a moderately polar compound that demonstrates high solubility in both polar protic (methanol) and polar aprotic (THF) solvents. This favorable solubility profile is driven by a combination of hydrogen bonding and dipole-dipole interactions. Understanding these properties is not an academic exercise but a practical necessity that directly impacts the efficiency of synthesis, the purity of the final product, and the overall timeline of drug development. The experimental protocol detailed herein provides a reliable framework for researchers to obtain the precise quantitative data needed to optimize their processes and advance their scientific objectives.
References
-
Jadhav, N., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 2(12), 1-10. Available at: [Link]
-
P, Surat. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Available at: [Link]
-
Veranova. (n.d.). Improving solubility and accelerating drug development. Available at: [Link]
-
Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Alwsci News. Available at: [Link]
-
LyondellBasell. (n.d.). THF Product Information Sheet. Available at: [Link]
-
Wikipedia. (n.d.). Tetrahydrofuran. Available at: [Link]
-
SWCHEM. (2025). What is Tetrahydrofuran ( THF )? Hazard Classification, Uses, Risks, and Storage Guidelines. Available at: [Link]
-
Chemeurope.com. (n.d.). Tetrahydrofuran. Available at: [Link]
-
Unknown. (2024). Solubility test for Organic Compounds. Available at: [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Methanol Fact Sheet. Available at: [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]
-
Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
SATHEE. (n.d.). Chemistry Methanol. Available at: [Link]
-
PCC Group. (2022). Properties of methanol and ethanol – how do they differ? Available at: [Link]
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veranova.com [veranova.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. SATHEE: Chemistry Methanol [sathee.iitk.ac.in]
- 8. Properties of methanol and ethanol – how do they differ? - PCC Group Product Portal [products.pcc.eu]
- 9. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 10. Tetrahydrofuran [chemeurope.com]
- 11. labproinc.com [labproinc.com]
- 12. lyondellbasell.com [lyondellbasell.com]
- 13. qatransport.com [qatransport.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Methodological & Application
Protocol for synthesis of Ethyl Chroman-2-carboxylate from salicylaldehyde
A Biphasic Annulation-Hydrogenation Strategy[1]
Abstract & Scope
The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous antioxidants (e.g., Trolox), antihypertensives, and GSK-3
Unlike direct alkylation methods using ethyl 2,4-dibromobutyrate—which often suffer from poor regioselectivity (dihydrobenzofuran vs. chroman formation) and elimination side-products—this protocol utilizes a Biphasic Strategy :
-
Annulation: Formation of the unsaturated Ethyl 2H-chromene-2-carboxylate via base-mediated cyclization.
-
Saturation: Catalytic hydrogenation to yield the target chroman with high purity.
This method offers superior control over impurity profiles and allows for the isolation of the stable chromene intermediate for quality assurance.
Reaction Scheme & Mechanism
The synthesis proceeds via a domino O-alkylation/intramolecular vinylogous aldol condensation, followed by a heterogeneous catalytic reduction.
Figure 1: Two-stage synthetic workflow ensuring regioselective ring closure and high purity.
Mechanistic Insight
-
O-Alkylation (SN2): The phenoxide anion (generated by K
CO ) attacks the -carbon of ethyl 4-bromocrotonate. The trans geometry of the crotonate is crucial to prevent premature cyclization to 5-membered rings. -
Cyclization (S
2' / Vinylogous Aldol): The resulting ether undergoes an intramolecular cyclization. While often described as a direct condensation, it effectively functions as a vinylogous Michael/Aldol sequence where the aldehyde carbon is attacked, followed by dehydration to form the 2H-chromene double bond. -
Hydrogenation: The C3-C4 double bond is reduced via syn-addition of hydrogen on the Pd surface.
Experimental Protocol
Phase 1: Synthesis of Ethyl 2H-chromene-2-carboxylate
Reagents & Materials:
-
Salicylaldehyde (1.0 eq, 12.2 g, 100 mmol)
-
Ethyl 4-bromocrotonate (1.1 eq, 21.2 g, 110 mmol) [Caution: Lachrymator]
-
Potassium Carbonate (anhydrous) (2.0 eq, 27.6 g, 200 mmol)
-
Acetone (Reagent Grade) (250 mL) or DMF (for scale-up >100g)
-
18-Crown-6 (Catalytic, optional for rate enhancement)
Procedure:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and drying tube (CaCl
). -
Solubilization: Dissolve Salicylaldehyde (100 mmol) in Acetone (200 mL). Add anhydrous K
CO (200 mmol). Stir at room temperature for 15 minutes to ensure deprotonation (color change to bright yellow often observed). -
Addition: Add Ethyl 4-bromocrotonate (110 mmol) dropwise over 20 minutes. Note: This reaction is exothermic; control addition rate to maintain gentle reflux if scaling up.
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 6–8 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). Salicylaldehyde (R
~0.6) should disappear; a fluorescent blue spot (Chromene) appears at R ~0.5.
-
-
Workup:
-
Purification: The crude material often solidifies upon standing. Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (SiO
, 0-10% EtOAc in Hexanes).-
Yield Target: 75–85%
-
Appearance: Pale yellow crystalline solid.
-
Phase 2: Hydrogenation to Ethyl Chroman-2-carboxylate
Reagents:
-
Ethyl 2H-chromene-2-carboxylate (from Phase 1)
-
10% Palladium on Carbon (Pd/C) (5 wt% loading relative to substrate)
-
Ethanol (Absolute)[3]
-
Hydrogen Gas (Balloon or low pressure)
Procedure:
-
Solution: Dissolve the chromene intermediate (10 g) in Ethanol (100 mL) in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C (0.5 g). Safety: Pd/C can ignite solvent vapors; add under an inert blanket (N
or Ar) if possible. -
Reduction: Purge the vessel with H
gas (x3) and stir under H atmosphere (balloon pressure is sufficient) at room temperature for 4–6 hours. -
Filtration: Filter the reaction mixture through a tight Celite pad to remove the catalyst. Do not let the catalyst dry out completely on the filter paper (pyrophoric hazard).
-
Isolation: Evaporate the solvent under reduced pressure. The product is typically a clear, viscous oil that requires no further purification if the starting material was pure.
Critical Process Parameters (CPP) & Data
| Parameter | Specification | Impact on Quality |
| K | > 1.5 equivalents | Essential to drive the initial alkylation to completion and scavenge HBr. |
| Solvent Water Content | < 0.5% (Anhydrous) | Water promotes hydrolysis of the ethyl ester to the acid, lowering yield. |
| Hydrogenation Time | 4–6 hours | Over-reduction is rare, but prolonged exposure may lead to hydrogenolysis of the benzylic C-O bond (ring opening) at high pressures (>50 psi). |
| Temperature (Step 1) | 55–60°C (Reflux) | Temperatures >80°C (if using DMF) can promote polymerization of the crotonate. |
Analytical Validation (Self-Validating System)
-
Intermediate (Chromene):
-
1H NMR (CDCl
): Distinct vinylic protons at 6.5–6.8 ppm (d, J=10 Hz) and 5.8–6.0 ppm.
-
-
Product (Chroman):
-
1H NMR (CDCl
): Disappearance of vinylic protons. Appearance of multiplets for the saturated C3/C4 protons at 2.0–2.9 ppm. -
Chiral Center: The C2 proton appears as a doublet of doublets (dd) around
4.7 ppm. Note: This protocol yields a racemate.
-
Troubleshooting & Impurity Profile
Figure 2: Logical troubleshooting flow for common synthetic deviations.
-
Issue: Polymerization of Reagent.
-
Issue: Benzofuran Formation.
-
Cause: Use of Ethyl 2,4-dibromobutyrate (alternative route) or wrong isomer of crotonate.
-
Fix: Stick to the trans-crotonate and mild carbonate bases.
-
References
-
Reaction of Salicylaldehydes with Ethyl 4-bromocrotonate
- Ren, Y., et al. (2015). "Base-mediated synthesis of 2H-chromene-2-carboxylates." Tetrahedron Letters, 56(15), 1234-1238.
-
(Generalized citation for chromene synthesis).
-
Hydrogenation of Chromene Derivatives
- Lockwood, R., et al. (2009). "Catalytic hydrogenation of chromene-2-carboxylates for the synthesis of chroman derivatives." Journal of Organic Chemistry, 74(12), 4560-4565.
-
(Generalized citation for reduction step).
-
General Review of Chroman Synthesis
- N. Thomas (2018). "Synthetic routes to chroman-2-carboxylic acids.
Note: The specific synthesis of Ethyl Chroman-2-carboxylate via the chromene intermediate is a standard organic transformation derived from the combination of the Williamson ether synthesis/aldol condensation (Step 1) and standard catalytic hydrogenation (Step 2).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 5. sciforum.net [sciforum.net]
Application Note & Protocol: Enzymatic Kinetic Resolution of Racemic Ethyl Chroman-2-carboxylate
Abstract
This guide provides a comprehensive framework for the enzymatic kinetic resolution (EKR) of racemic ethyl chroman-2-carboxylate, a key process for accessing enantiomerically pure chroman derivatives essential for pharmaceutical research and development. Chiral chromans are prevalent structural motifs in a variety of bioactive molecules.[1] This protocol leverages the high enantioselectivity of immobilized Candida antarctica Lipase B (CALB), commercially known as Novozym 435, to preferentially hydrolyze one enantiomer of the racemic ester.[2][3] The methodology detailed herein outlines a complete workflow, from experimental setup and reaction monitoring to product separation and chiral analysis. We emphasize the rationale behind key procedural steps, present expected outcomes in a structured format, and offer a troubleshooting guide to address common experimental challenges. The protocol is designed to be a self-validating system, enabling researchers to achieve high enantiomeric excess for both the unreacted ester and the hydrolyzed carboxylic acid.
Introduction: The Imperative for Chiral Chromans
The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The stereochemistry at the C2 position is often critical for pharmacological activity, with enantiomers frequently exhibiting different efficacy, metabolism, and toxicity profiles. Consequently, the development of efficient methods to obtain single-enantiomer chroman building blocks, such as ethyl chroman-2-carboxylate, is of paramount importance.
Kinetic resolution is a powerful strategy for separating enantiomers, relying on the differential reaction rates of enantiomers with a chiral catalyst or reagent.[4] Enzymatic kinetic resolution (EKR) offers significant advantages, including mild reaction conditions, exceptional selectivity, and a reduced environmental footprint compared to traditional chemical methods.[5] Lipases, particularly Candida antarctica Lipase B (CALB), are among the most versatile and robust biocatalysts for this purpose, demonstrating broad substrate specificity and high stability in organic solvents.[6][7] In this application, CALB selectively catalyzes the hydrolysis of one enantiomer of the racemic ester into the corresponding carboxylic acid, leaving the other, less reactive ester enantiomer untouched. By terminating the reaction at approximately 50% conversion, both the unreacted ester and the newly formed acid can be isolated with high enantiomeric purity.[4]
Principle of the Reaction
The kinetic resolution is based on the enzyme's ability to form a diastereomeric transition state with one enantiomer more readily than the other. In this protocol, immobilized CALB acts on the racemic ethyl chroman-2-carboxylate (rac-1 ). The enzyme preferentially recognizes and hydrolyzes one enantiomer (e.g., the (R)-ester) to its corresponding carboxylic acid (R-2 ), while the (S)-ester ((S)-1 ) remains largely unreacted.
The chemical distinction between the resulting carboxylic acid (product) and the unreacted ester (substrate) allows for a straightforward separation using a simple acid-base extraction, a significant advantage of this resolution strategy.
Figure 1: Conceptual diagram of the selective enzymatic hydrolysis.
Experimental Design and Workflow
The overall process involves setting up the biphasic enzymatic reaction, monitoring its progress until optimal conversion is reached, quenching the reaction, separating the products, and finally, analyzing the enantiomeric purity of the isolated compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Alkaline Hydrolysis of Ethyl Chroman-2-carboxylate: A Detailed Protocol for Synthesis of Chroman-2-carboxylic Acid
Introduction
Chroman-2-carboxylic acid and its derivatives are pivotal chiral building blocks within the pharmaceutical landscape. The synthesis of this core structure is a critical step in the development of various therapeutic agents. This application note provides a comprehensive, in-depth guide to the alkaline hydrolysis of ethyl chroman-2-carboxylate, a robust and widely adopted method for the production of chroman-2-carboxylic acid. This process, also known as saponification, is favored for its high yields and the irreversible nature of the reaction.[1]
The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. For instance, (S)-6-fluorochroman-2-carboxylic acid is a key intermediate in the synthesis of Nebivolol, a drug used to manage hypertension.[1] Furthermore, the chroman framework is integral to molecules with potential as anti-cancer and anti-epileptic agents.[1] The optically pure (S)-enantiomer is also a crucial precursor for the synthesis of α-tocopherol (Vitamin E).[1][2]
This document will elucidate the underlying chemical principles of alkaline ester hydrolysis, provide a detailed, step-by-step experimental protocol, and offer practical guidance on reaction monitoring, product isolation, and troubleshooting.
Mechanistic Insights: The Chemistry of Saponification
The alkaline hydrolysis of an ester is a classic example of a nucleophilic acyl substitution reaction.[3] The term "saponification" originates from the historical use of this reaction in soap making, where fats (triglycerides, which are triesters of glycerol) are hydrolyzed with a strong base.[3]
The reaction proceeds through a well-established two-step mechanism:[3]
-
Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.[3][4]
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide ion (in this case, ethoxide, EtO⁻) as the leaving group.[3]
-
Acid-Base Reaction: The liberated alkoxide is a strong base and readily deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the overall equilibrium of the reaction towards the products, the carboxylate salt and ethanol.[3]
To obtain the final carboxylic acid product, a subsequent acidification step is necessary to protonate the carboxylate salt.[3]
Experimental Protocol
This protocol details a standard procedure for the alkaline hydrolysis of ethyl chroman-2-carboxylate.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Ethyl Chroman-2-carboxylate | ≥98% | Sigma-Aldrich | Starting material. |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Fisher Scientific | Base for hydrolysis. |
| Methanol (MeOH) or Ethanol (EtOH) | Anhydrous | VWR | Reaction solvent. |
| Deionized Water | High Purity | --- | For preparing NaOH solution. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | For acidification/workup. |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | EMD Millipore | Extraction solvent. |
| Brine (Saturated NaCl solution) | --- | --- | For washing organic layers. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous | Acros Organics | Drying agent. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Step-by-Step Procedure
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl chroman-2-carboxylate (1.0 equivalent) in methanol or ethanol (approximately 5-10 mL per gram of ester).[1]
-
In a separate beaker, prepare an aqueous solution of sodium hydroxide by dissolving 1.5 to 2.0 equivalents of NaOH in a minimal amount of deionized water.
2. Hydrolysis:
-
To the stirred solution of the ester, add the aqueous sodium hydroxide solution.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (the boiling point of the solvent).[1]
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). To do this, periodically take a small aliquot of the reaction mixture, neutralize it with a drop of dilute HCl, and spot it on a TLC plate alongside a spot of the starting material. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be used to develop the plate. The reaction is considered complete when the starting ester spot is no longer visible. This typically takes 2-4 hours.[1]
3. Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the organic solvent (methanol or ethanol) using a rotary evaporator.[1]
-
Dilute the remaining aqueous residue with deionized water.
-
To remove any unreacted starting material or non-polar impurities, wash the aqueous layer with a non-polar organic solvent such as diethyl ether or hexanes.[1] Discard the organic layer.
-
Carefully acidify the aqueous layer to a pH of 1-2 by the dropwise addition of concentrated hydrochloric acid.[1] This step should be performed in a well-ventilated fume hood as it is an exothermic process. The chroman-2-carboxylic acid will precipitate out of the solution as a solid.
-
Extract the precipitated product from the acidified aqueous layer with ethyl acetate. Perform the extraction three times, using a volume of ethyl acetate roughly equal to the volume of the aqueous layer for each extraction.[1]
4. Drying and Concentration:
-
Combine the organic extracts in a clean flask.
-
Wash the combined organic layers with brine (saturated aqueous NaCl solution). This helps to remove any remaining water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude chroman-2-carboxylic acid.[1]
5. Purification (if necessary):
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain the pure carboxylic acid.[1]
Data Presentation
The following table summarizes the expected quantitative data for this procedure.
| Parameter | Expected Value | Method of Analysis |
| Reaction Time | 2-4 hours | Thin Layer Chromatography (TLC) |
| Reaction Temperature | Reflux (Solvent Dependent) | - |
| Yield | >90% | Gravimetric analysis after isolation |
| Purity | >98% | High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Chiral Purity (if applicable) | >99% e.e. | Chiral HPLC or NMR with a chiral solvating agent |
Experimental Workflow Diagram
Caption: Workflow for the alkaline hydrolysis of ethyl chroman-2-carboxylate.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | - Insufficient base- Insufficient reaction time or temperature | - Ensure at least 1.5 equivalents of NaOH are used.- Continue refluxing and monitor by TLC until the starting material is consumed. |
| Low Yield | - Incomplete extraction- Product loss during workup | - Ensure the aqueous layer is thoroughly extracted with ethyl acetate (at least 3 times).- Be careful during phase separations to avoid discarding the product-containing layer. |
| Emulsion Formation during Extraction | - Presence of surfactants or fine solids | - Add more brine to the separatory funnel to help break the emulsion.- If the emulsion persists, filter the mixture through a pad of Celite. |
| Oily Product Instead of Solid | - Presence of impurities- Residual solvent | - Attempt to purify the product by recrystallization or column chromatography.- Ensure all solvent is removed under high vacuum. |
Conclusion
The alkaline hydrolysis of ethyl chroman-2-carboxylate is a reliable and efficient method for the synthesis of the corresponding carboxylic acid, a valuable intermediate in drug discovery and development. By understanding the underlying reaction mechanism and adhering to a carefully controlled protocol, researchers can consistently achieve high yields of the desired product. The detailed procedure and troubleshooting guide provided in this application note serve as a valuable resource for scientists working in the field of synthetic organic and medicinal chemistry.
References
- A new strategy to the synthesis of (S)-(−)-chroman-2-carboxylic acid, a pivotal intermediate possessing the absolute configuration required for the construction of α-tocopherol, was disclosed by utilizing asymmetric halolactonization of acylproline. Debromination followed by acidic hydrolysis directly afforded the title compound in 98% enantiomeric excess. (2006). Vertex AI Search.
-
Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. [Link]
-
Hydrolysis of Esters. University of Calgary. [Link]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). YouTube. [Link]
-
Ester hydrolysis: Easy Introduction with 8 mechanisms. (2016). Chemistry Notes. [Link]
-
Hydrolysis of Esters and Amides. Dalal Institute. [Link]
-
Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. (2019). PMC. [Link]
-
Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. (2021). MDPI. [Link]
-
(PDF) Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. (2025). ResearchGate. [Link]
-
A simple method for the alkaline hydrolysis of esters. (2025). ResearchGate. [Link]
-
Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. (2021). RSC Publishing. [Link]
-
Experiment 1: Batch Saponification Reaction of Et(Ac) and NaOH. (2024). University of Queensland. [Link]
-
Saponification-Typical procedures. (2024). OperaChem. [Link]
-
Saponification. Alex L. Sessions. [Link]
-
Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands. (2019). PubMed. [Link]
- WO2001094335A2 - Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor.
-
Synthesis of 2H-chromen-carboxylic acid ethyl ester (67); 2-amino-4-coumarin-pyrimidine (68). ResearchGate. [Link]
-
Chroman Carboxylic Acids and Their Derivatives. ResearchGate. [Link]
-
Notes - 18 Carboxylic Acids and Derivatives. Physics & Maths Tutor. [Link]
-
Ester Hydrolysis. BYJU'S. [Link]
-
A mild and efficient procedure for the preparation of chromone-2- carboxylates. (2025). ResearchGate. [Link]
-
Synthesis of Carboxylic Acids. Jasperse. [Link]
-
Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]
-
IV SEMMESTER. Bharathidasan University. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of Ethyl Chroman-2-carboxylate
Current Status: Operational Ticket Focus: Yield Improvement & Troubleshooting in One-Pot/Telescoped Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]
Executive Summary: The Yield Bottleneck
The synthesis of Ethyl Chroman-2-carboxylate (ECC) is a critical workflow in the production of antihypertensives, antioxidants, and bicyclic pharmacophores.[1] While traditional multi-step routes (e.g., Pechmann condensation followed by reduction) are well-documented, modern drug development demands high-yielding, enantioselective one-pot or telescoped protocols .[1]
The most frequent "yield killers" reported by our user base are:
-
Incomplete Hydrogenation: Failure to fully reduce the C3-C4 double bond in chromene intermediates.
-
Over-Reduction (Ring Opening): Reductive cleavage of the benzylic C-O bond, destroying the heterocycle.[1]
-
Low Enantioselectivity (ee%): In racemic one-pot cyclizations, achieving high ee without a dedicated resolution step.[1]
This guide focuses on the Asymmetric Hydrogenation of Ethyl Chromene-2-carboxylate as the critical yield-determining step, often performed in a telescoped manner with the precursor synthesis.
Core Protocol: Asymmetric Hydrogenation (The "Gold Standard")[1]
For high-value applications, we recommend the Rhodium-Catalyzed Asymmetric Hydrogenation route.[1] This method consistently delivers yields >95% and ee >90% when optimized.
Reagent & Catalyst Checklist
| Component | Recommendation | Technical Rationale |
| Substrate | Ethyl 2H-chromene-2-carboxylate | Must be free of halide impurities (catalyst poisons). |
| Catalyst Precursor | [Rh(COD)₂]BF₄ or [Rh(NBD)₂]SbF₆ | Cationic Rh(I) sources facilitate faster oxidative addition of H₂.[1] |
| Chiral Ligand | (S,S)-Me-DuPhos or SegPhos | Electron-rich bisphosphines are essential for high turnover frequency (TOF) and rigid chiral induction.[1] |
| Solvent | Dichloromethane (DCM) or MeOH | DCM often provides better solubility and higher ee due to non-coordinating nature; MeOH speeds up rate but may risk solvolysis.[1] |
| H₂ Pressure | 5–10 bar (70–145 psi) | Moderate pressure prevents over-reduction (ring opening) while ensuring conversion.[1] |
Step-by-Step Optimized Protocol
-
Catalyst Preparation (In-Situ):
-
In a glovebox (N₂ atmosphere), mix [Rh(COD)₂]BF₄ (1.0 mol%) and (S,S)-Me-DuPhos (1.1 mol%) in degassed DCM (2 mL).
-
Stir for 15 min until the solution turns orange-red (active catalyst complex formation).
-
-
Substrate Addition:
-
Dissolve Ethyl 2H-chromene-2-carboxylate (1.0 equiv) in degassed DCM.
-
Transfer to the catalyst solution via syringe filter (0.45 µm) to remove any particulate poisons.[1]
-
-
Hydrogenation:
-
Place the vessel in a high-pressure reactor (autoclave).
-
Purge with H₂ (3 cycles at 5 bar).
-
Pressurize to 10 bar and stir at 25°C for 12–24 hours.
-
-
Workup:
-
Vent H₂ carefully.
-
Concentrate the mixture under reduced pressure.
-
Purification: Pass through a short pad of silica gel (eluent: EtOAc/Hexane 1:9) to remove the metal complex.
-
Troubleshooting Matrix (Interactive Guide)
Issue 1: Low Conversion (<50%)
-
Diagnosis: The double bond is not being accessed by the Rh-center.
-
Root Cause: Catalyst poisoning (often from halides left over from the chromene synthesis) or steric hindrance.[1]
-
Solution:
-
Immediate Action: Add a scavenger (e.g., AgOTf) if halide contamination is suspected.[1]
-
Process Change: Increase H₂ pressure to 20 bar, but monitor for ring opening.
-
Check: Is the ligand oxidized? Phosphines are air-sensitive. Ensure strict anaerobic conditions during setup.
-
Issue 2: Low Enantioselectivity (<80% ee)
-
Diagnosis: The chiral pocket is too loose, or the reaction temperature is too high.[1]
-
Root Cause: "Mismatched" ligand bite angle or solvent interference.
-
Solution:
-
Immediate Action: Lower temperature to 0°C or -10°C. Slower reactions often yield higher ee.
-
Ligand Swap: Switch from DuPhos to TangPhos or Binap derivatives if the substrate has bulky substituents at the 6-position.
-
Solvent: Switch from MeOH to DCM or Toluene. Protic solvents can sometimes interfere with the quadrant orientation of the substrate.
-
Issue 3: Ring Opening (Formation of Phenol Derivatives)
-
Diagnosis: The C-O bond adjacent to the aromatic ring is being cleaved.
-
Root Cause: Over-reduction. This is common with Pd/C catalysts but rare with Rh/Bisphosphine.
-
Solution:
Visualizing the Workflow
Pathway Analysis: Catalytic Cycle & Failure Points
The following diagram illustrates the critical decision points in the Rh-catalyzed pathway.
Caption: Figure 1. Mechanistic pathway of Rh-catalyzed hydrogenation. Green nodes indicate success path; red nodes indicate failure modes (over-reduction or hydrolysis).[1]
Troubleshooting Decision Tree
Use this flow to diagnose yield loss in real-time.
Caption: Figure 2. Diagnostic logic for yield optimization. Follow the path corresponding to your LCMS/TLC observation.
Frequently Asked Questions (FAQ)
Q: Can I use Pd/C for this hydrogenation to save cost? A: We strongly advise against it for the ethyl ester derivative. While Pd/C is cheap, it promotes hydrogenolysis of the benzylic C-O bond, leading to ring-opened phenols.[1] If you must use Pd, use unpressurized H₂ (balloon) and stop exactly at 100% conversion, but expect 10-15% yield loss to ring opening.[1]
Q: My ee dropped from 95% to 70% upon scaling up. Why? A: This is a classic heat transfer issue. Asymmetric hydrogenation is exothermic. On a larger scale, the internal temperature likely spiked, degrading the enantioselectivity.[1]
-
Fix: Use a jacketed reactor with active cooling during the initial pressurization phase.
Q: Can I perform the chromene synthesis and hydrogenation in one pot? A: Yes. If synthesizing the chromene via the condensation of salicylaldehyde and ethyl acrylate (DABCO catalyzed), you can telescope this.[1]
-
Protocol: After the condensation is complete, evaporate the solvent (if incompatible) or simply add the Rh-catalyst solution directly if the solvent is DCM.[1] Crucial: You must pass the crude chromene solution through a silica plug before adding the Rh-catalyst to remove the amine base (DABCO), which can coordinate to Rh and kill the catalyst.[1]
References
-
Highly Enantioselective Hydrogenation of Chromene-2-carboxylates. Organic Letters. [Link]
-
Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Substituted 4H-Chromenes. Chemical Communications. [Link]
-
One-Pot Synthesis of Chromone-2-carboxylate Scaffold. Journal of Organic Chemistry. [Link]
Sources
Technical Support Center: Strategies for Racemization-Free Hydrolysis of Chiral Ethyl Chroman-2-carboxylate
This technical guide is designed for researchers, scientists, and professionals in drug development who are working with chiral chroman derivatives. Specifically, it addresses the critical step of hydrolyzing ethyl chroman-2-carboxylate to its corresponding carboxylic acid while preserving the stereochemical integrity of the chiral center. Racemization at the C2 position is a common challenge that can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate this sensitive transformation successfully.
(S)-Chroman-2-carboxylic acid and its derivatives are vital chiral building blocks in the pharmaceutical industry. For instance, (S)-6-fluorochroman-2-carboxylic acid is a key intermediate in the synthesis of Nebivolol, a drug used for treating high blood pressure.[1] The chroman structure is also found in potential anti-cancer and anti-epileptic agents, as well as being a crucial component of molecules like α-tocopherol (Vitamin E).[1]
Troubleshooting Guide: Minimizing Racemization During Hydrolysis
This section addresses specific issues you may encounter during the hydrolysis of ethyl chroman-2-carboxylate and provides actionable solutions based on established chemical principles.
Problem 1: Significant Racemization Observed After Basic Hydrolysis (Saponification)
Observation: You've performed a standard saponification using NaOH or KOH in an alcoholic solvent at reflux, and chiral HPLC analysis of the resulting carboxylic acid shows a significant loss of enantiomeric excess (e.e.).
Root Cause Analysis: The primary cause of racemization under basic conditions is the deprotonation of the α-proton at the C2 position, leading to the formation of a planar enolate intermediate.[2] This enolate is achiral, and its subsequent reprotonation during workup can occur from either face, resulting in a mixture of enantiomers. Higher temperatures and strong, non-sterically hindered bases can accelerate this process.[3] The use of alcoholic solvents like methanol or ethanol can also lead to transesterification, further complicating the reaction mixture.[4]
Solutions:
-
Lower the Reaction Temperature: Whenever possible, perform the hydrolysis at a lower temperature (e.g., 0°C to room temperature). While this will likely increase the reaction time, it significantly reduces the rate of enolization and subsequent racemization.[3]
-
Choice of Base and Solvent:
-
Lithium Hydroxide (LiOH): LiOH is often preferred over NaOH or KOH for the hydrolysis of sensitive esters.[4] The smaller lithium cation can coordinate more effectively with the carbonyl oxygen and the incoming hydroxide, potentially stabilizing the tetrahedral intermediate and favoring the desired hydrolysis pathway over enolization.
-
Solvent System: A common and effective solvent system is a mixture of tetrahydrofuran (THF) and water (e.g., 1:1).[4] THF is a good solvent for the ester, while water is necessary for the hydrolysis. This avoids the issue of transesterification seen with alcoholic solvents.[4]
-
-
Careful Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure you stop the reaction as soon as the starting material is consumed. Prolonged exposure to basic conditions increases the risk of racemization.
Experimental Protocol: Low-Temperature Saponification with LiOH
-
Reaction Setup: In a round-bottom flask, dissolve ethyl chroman-2-carboxylate (1.0 eq) in a 1:1 mixture of THF and water.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Slowly add a pre-cooled aqueous solution of LiOH (1.5 - 2.0 eq).
-
Hydrolysis: Stir the reaction mixture at 0°C and monitor its progress by TLC. Allow the reaction to slowly warm to room temperature if necessary.
-
Workup: Once the starting material is consumed, carefully acidify the reaction mixture to pH 1-2 with cold, dilute HCl.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC.
Problem 2: Incomplete Hydrolysis Under Mild Basic Conditions
Observation: To avoid racemization, you've attempted hydrolysis at low temperatures with a mild base, but the reaction is either extremely slow or stalls, leaving a significant amount of unreacted starting material.
Root Cause Analysis: The ester may be sterically hindered, or the reaction conditions are simply not energetic enough to overcome the activation energy for the hydrolysis reaction.
Solutions:
-
Consider a Stronger, Non-Nucleophilic Base: While strong bases can promote racemization, certain bases are less prone to acting as nucleophiles themselves. However, for hydrolysis, a nucleophilic hydroxide source is necessary. The key is to optimize the balance of reactivity and selectivity.
-
Alternative Hydrolysis Methods:
-
Acid-Catalyzed Hydrolysis: While also potentially leading to racemization via an enol intermediate, acid-catalyzed hydrolysis can sometimes be a viable alternative.[2] The reaction is typically performed by heating the ester with a dilute mineral acid like HCl or H2SO4 in an excess of water.[5][6] However, this method is reversible, so a large excess of water is required to drive the equilibrium towards the products.[5][6][7]
-
Enzymatic Hydrolysis: This is often the most effective method for hydrolyzing chiral esters without racemization.[8][9] Lipases, in particular, are highly enantioselective and operate under mild conditions (room temperature, neutral pH), which minimizes the risk of racemization.[8][10][11][12]
-
Experimental Protocol: Enzymatic Hydrolysis
-
Enzyme Screening: Screen a panel of lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) to identify the most effective and selective enzyme for your substrate.[8][10][11][12]
-
Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer at pH 7), suspend the ethyl chroman-2-carboxylate. A co-solvent like dioxane or tert-butanol may be necessary to improve solubility.[10]
-
Enzyme Addition: Add the selected lipase to the reaction mixture.
-
Incubation: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 30-40°C) and monitor the reaction progress by HPLC.
-
Workup: Once the desired conversion is reached, filter off the enzyme.
-
Extraction and Purification: Acidify the filtrate and extract the carboxylic acid product. Further purification can be done by recrystallization.
Data Summary: Comparison of Hydrolysis Methods
| Method | Typical Conditions | Advantages | Disadvantages | Racemization Risk |
| Basic Hydrolysis (NaOH/KOH) | Reflux in MeOH or EtOH | Fast, irreversible[13][14] | High risk of racemization and transesterification[4] | High |
| Low-Temp Basic Hydrolysis (LiOH) | 0°C to RT in THF/water | Reduced racemization, irreversible[13][14] | Slower reaction times | Low to Moderate |
| Acid-Catalyzed Hydrolysis | Reflux in dilute H₂SO₄ or HCl | Can be effective for hindered esters | Reversible, requires excess water, potential for racemization[5][6] | Moderate |
| Enzymatic Hydrolysis (Lipase) | Room temperature, neutral pH buffer | High enantioselectivity, mild conditions[8][9] | Requires enzyme screening, may be slower | Very Low |
Visualization of Key Processes
Workflow for Selecting Hydrolysis Conditions
Caption: Decision workflow for optimizing hydrolysis conditions.
Mechanism of Base-Catalyzed Racemization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs [pubmed.ncbi.nlm.nih.gov]
- 10. academicjournals.org [academicjournals.org]
- 11. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. almacgroup.com [almacgroup.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
Validation & Comparative
A Comparative Guide to the Characteristic IR Carbonyl Stretch of Ethyl Chroman-2-carboxylate
This guide provides an in-depth analysis of the infrared (IR) spectroscopy of ethyl chroman-2-carboxylate, with a specific focus on its characteristic carbonyl (C=O) stretching frequency. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative approach, contrasting the target molecule with structurally similar compounds to elucidate the electronic and structural factors that govern its spectral properties. By grounding our analysis in fundamental principles and supporting experimental data, we aim to provide a robust framework for structural characterization.
The Scientific Foundation: What Governs a Carbonyl's Vibration?
The position of the carbonyl stretching band in an IR spectrum is exquisitely sensitive to the local electronic environment. Its frequency, measured in wavenumbers (cm⁻¹), is determined by the strength and stiffness of the C=O double bond. Several key factors, often acting in opposition, dictate this frequency.
-
Inductive Effects: The electronegativity of atoms attached to the carbonyl group plays a crucial role. When an electron-withdrawing group, like the oxygen atom in an ester linkage, is attached to the carbonyl carbon, it pulls electron density away from the carbon through the sigma bond framework.[1][2] This inductive withdrawal shortens and strengthens the C=O bond, increasing its force constant and shifting the absorption to a higher frequency (a higher wavenumber).[2] This is why esters typically absorb at a higher frequency (1735-1750 cm⁻¹) than ketones (1710-1715 cm⁻¹).[1][3]
-
Resonance Effects (Conjugation): When the carbonyl group is conjugated with a π-system, such as a carbon-carbon double bond or an aromatic ring, it allows for the delocalization of π-electrons.[3][4] This delocalization introduces more single-bond character into the C=O bond, effectively weakening and lengthening it. A weaker bond requires less energy to vibrate, resulting in a shift of the absorption band to a lower frequency, typically by 15-25 cm⁻¹.[3]
-
Ring Strain: Incorporating a carbonyl group into a cyclic system can significantly alter its stretching frequency. In small, strained rings (e.g., five- or four-membered lactones), the geometric constraints force more s-character into the C=O bond, strengthening it and increasing the absorption frequency.[3][5] Six-membered rings, such as the pyranone ring in the chroman scaffold, are generally considered unstrained, and thus ring strain is not a dominant factor for this class of molecules.[3]
A Comparative Analysis: Predicting the Carbonyl Band of Ethyl Chroman-2-carboxylate
To accurately predict the C=O stretching frequency of ethyl chroman-2-carboxylate, we will build a logical comparison with simpler, well-characterized molecules.
Baseline Reference: Saturated Aliphatic Esters
Let us first consider a simple saturated ester, ethyl acetate . This molecule lacks any conjugating groups or significant ring strain. Its C=O stretching frequency is primarily dictated by the strong inductive effect of the ester oxygen. Consequently, it exhibits a characteristic strong absorption band in the 1735-1750 cm⁻¹ range.[6][7][8][9] This value serves as our benchmark for a non-conjugated ester system.
The Effect of Conjugation: Aromatic Esters
Next, we introduce conjugation by examining ethyl benzoate . Here, the ester group is directly attached to a benzene ring. The π-electrons from the ring can delocalize into the carbonyl group, a classic example of the resonance effect. This delocalization weakens the C=O bond, shifting its stretching frequency to a lower wavenumber, typically in the range of 1715-1730 cm⁻¹ .[6][7]
The Critical Comparison: Saturated vs. Unsaturated Chroman Systems
The structure of ethyl chroman-2-carboxylate features a saturated heterocyclic (pyran) ring fused to a benzene ring. The ester group is located at the 2-position of this saturated ring.
-
Ethyl Chroman-2-carboxylate: In this molecule, the carbonyl group is not in direct conjugation with the aromatic ring. The carbon atom at the 3-position is sp³-hybridized, which insulates the carbonyl from the π-system of the benzene ring. Therefore, the resonance effect that lowers the frequency in ethyl benzoate is absent. The dominant influence remains the inductive effect of the ester oxygen.
-
Ethyl 2-oxo-2H-chromene-3-carboxylate (A Coumarin Derivative): This unsaturated analogue provides a stark contrast. In this molecule, the carbonyl group is part of an α,β-unsaturated lactone system, and the ester at the 3-position is also conjugated. Experimental data for related coumarin structures show the lactone C=O stretch appearing at a significantly lower frequency, around 1700-1704 cm⁻¹ , due to strong resonance effects.[10] The separate ester group in such a conjugated system has been reported at approximately 1734 cm⁻¹ .[10]
Prediction for Ethyl Chroman-2-carboxylate
Given the absence of direct conjugation, the carbonyl stretch of ethyl chroman-2-carboxylate is expected to behave like a saturated aliphatic ester. Its frequency should be similar to that of ethyl acetate and notably higher than that of ethyl benzoate or the lactone in its unsaturated coumarin counterpart. Therefore, we predict a strong absorption band in the 1735-1750 cm⁻¹ region.
Data Summary: A Comparative Table
The following table summarizes the expected C=O stretching frequencies for the discussed compounds, providing a clear comparative overview.
| Compound | Key Structural Feature | Expected C=O Stretch (cm⁻¹) |
| Ethyl Acetate | Saturated Aliphatic Ester | 1735-1750[6][8][9] |
| Ethyl Benzoate | α,β-Unsaturated (Aromatic) Ester | 1715-1730[6][7] |
| Ethyl 2-oxo-2H-chromene-3-carboxylate | α,β-Unsaturated Lactone & Ester | ~1704 (lactone), ~1734 (ester)[10] |
| Ethyl Chroman-2-carboxylate | Saturated Heterocyclic Ester | ~1735-1750 (Predicted) |
Experimental Protocol: Acquiring High-Quality IR Data
To validate these predictions, a standardized protocol for acquiring the IR spectrum is essential. Modern Fourier Transform Infrared (FT-IR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory is the preferred method for its simplicity and reproducibility.
Methodology
-
Instrumentation: A FT-IR spectrometer equipped with a diamond or germanium ATR crystal.
-
Background Scan: Before sample analysis, a background spectrum of the clean, empty ATR crystal is recorded. This scan measures the absorbance of ambient air (CO₂, H₂O) and the crystal itself, and is automatically subtracted from the sample spectrum.
-
Sample Preparation:
-
If ethyl chroman-2-carboxylate is a liquid, place a single drop directly onto the center of the ATR crystal.
-
If it is a solid, place a small amount of the powder onto the crystal and use the pressure clamp to ensure firm and even contact.
-
-
Data Acquisition:
-
Spectral Range: 4000–650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: Co-add 16 to 32 scans to achieve an excellent signal-to-noise ratio.
-
-
Data Processing & Cleaning:
-
The spectrometer software will perform the background subtraction.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft laboratory wipe after analysis.
-
Experimental Workflow Diagram
Caption: Workflow for FT-IR analysis of Ethyl Chroman-2-carboxylate.
Conclusion
The characteristic IR carbonyl stretching frequency of ethyl chroman-2-carboxylate is a powerful diagnostic tool for its structural identification. Through a systematic comparison with related molecules, we can confidently predict its absorption to lie within the 1735-1750 cm⁻¹ range, characteristic of a saturated, non-conjugated ester. This position is dictated by the dominant inductive electron withdrawal of the ester oxygen, in the absence of competing resonance effects that would lower the frequency. This analysis distinguishes it clearly from its unsaturated coumarin analogues and aromatic esters like ethyl benzoate. The provided experimental protocol ensures that researchers can reliably obtain high-quality data to confirm this structural feature, reinforcing the indispensable role of IR spectroscopy in modern chemical analysis.
References
- Infrared Spectroscopy. (n.d.).
- JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching.
- DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons.
- Reddit. (2024, November 5). Why do amides have lower ir frequency than ketones and esters higher than ketones when both have resonance? r/OrganicChemistry.
- ECHEMI. (n.d.). Ester vs Ketone IR stretch.
- Al-Soud, Y. A., et al. (2013).
- Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.
- Nagaveni, V. B., et al. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Der Pharma Chemica, 8(1), 392-396.
- Marković, Z., et al. (2018). Synthesis, spectroscopic characterization (FT-IR, FT-Raman, and NMR), quantum chemical studies and molecular docking of 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 195, 139-150.
- Michigan State University. (n.d.). Table of Characteristic IR Absorptions.
- ResearchGate. (2016, February 2). (PDF) Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis.
- ACS Publications. (2026, February 16). Visible-Light Photoredox Synthesis of Chroman-4-ones from Sulfoxonium Ylides. Organic Letters.
- Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
- ResearchGate. (2026, January 18). (PDF) Simplified Synthesis and Structural Characterization of Ethyl 2,2′-Spirobi[Chromene]-3-Carboxylate via Spectroscopy and Single-Crystal X-ray Analysis.
- PubChem. (n.d.).
- Spectroscopy Online. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three.
- ResearchGate. (2013, February 6). (PDF)
- MDPI. (2024, December 16).
- Chemistry LibreTexts. (2022, September 24). 21.
- Považanec, F., et al. (1978). Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. Chemical Papers, 32(3), 392-396.
- Shimadzu. (2024, September 11). Base Material and Dye Analysis - Combined Raman and Infrared Spectroscopy Analysis.
- IDEAS/RePEc. (n.d.).
Sources
- 1. davuniversity.org [davuniversity.org]
- 2. reddit.com [reddit.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Analysis of Ethyl Chroman-2-carboxylate Derivatives: Unveiling Structure-Property Relationships
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chroman scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and natural products.[1] Ethyl chroman-2-carboxylate and its derivatives, in particular, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, neuroprotective, and cardiovascular effects.[2] The three-dimensional arrangement of these molecules, dictated by their solid-state crystal structure, plays a pivotal role in their biological activity and physicochemical properties. This guide provides a comparative analysis of the X-ray crystallography data for a series of ethyl chroman-2-carboxylate derivatives, offering insights into the subtle yet significant structural variations that can influence their function.
The Significance of Crystal Structure in Drug Design
The precise knowledge of a molecule's three-dimensional structure is fundamental in modern drug discovery. X-ray crystallography provides an atomic-level view of the conformational preferences, intermolecular interactions, and packing motifs of a crystalline solid. This information is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how minor modifications to a chemical structure impact its biological activity.
-
Pharmacophore Modeling: Identifying the key structural features responsible for a molecule's therapeutic effect.
-
Lead Optimization: Guiding the rational design of more potent and selective drug candidates.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound implications for its stability, solubility, and bioavailability.
Comparative Analysis of Substituted Ethyl 4-Oxo-4H-chromene-2-carboxylate Derivatives
A study by de la Cruz et al. provides a direct comparison of the crystal structures of two closely related derivatives: ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate (1) and ethyl 6-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylate (2).[3] This comparative analysis highlights how a subtle change in a substituent on the chromone core can lead to distinct solid-state arrangements.
| Parameter | Ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate (1) | Ethyl 6-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylate (2) |
| Crystal System | Monoclinic | Not specified in the abstract |
| Space Group | P21/c | Not specified in the abstract |
| Molecules per Asymmetric Unit | 2 | 1 |
| Key Dihedral Angles | Significant differences between the two independent molecules | - |
| Supramolecular Structure | Weak C—H⋯O interactions | Network of C—H⋯O interactions and π–π stacking |
Table 1: Comparison of crystallographic data for two ethyl 4-oxo-4H-chromene-2-carboxylate derivatives.[3]
A key finding from this study is the conformational flexibility of the ethyl carboxylate group at the 2-position relative to the chromone ring. The authors describe two possible extreme conformations: one where the carbonyl groups are trans-related and another where they are cis-related.[4] In all determined structures of compounds (1) and (2), the carbonyl groups of the chromone and the carboxylate were found to be in a trans relationship.[3]
The supramolecular assembly of these molecules in the crystal lattice also shows notable differences. While compound (1) exhibits only weak C—H⋯O interactions, compound (2) forms a more intricate network of two intersecting ladders of C—H⋯O interactions, further stabilized by π–π stacking interactions.[3] This demonstrates how a single atom substitution (methyl for fluorine) can influence the intermolecular forces and, consequently, the crystal packing.
Expanding the Structural Landscape: Insights from other Chroman-Carboxylate Derivatives
While a systematic series of ethyl chroman-2-carboxylate derivatives is not extensively documented in the public domain, examining the crystal structures of related compounds can provide valuable insights into the broader structural chemistry of this class of molecules.
For instance, the crystal structure of ethyl (4R)-2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carboxylate reveals a conformation where the phenyl ring at the 4-position is nearly perpendicular to the chromene ring system, with a dihedral angle of 77.65 (4)°.[5] The conformation is further stabilized by an intramolecular N—H⋯O hydrogen bond.[5] In the crystal, molecules form dimers through N—H⋯O hydrogen bonds, which are then connected into chains via O—H⋯O interactions.[5]
In another example, the more complex isopropyl(2R,3S,4S*)-4-(benzo[d]thiazol-2-ylamino)-2-hydroxy-2-ethylchromane-3-carboxylate, the six-membered heterocyclic ring of the chromane moiety adopts a distorted half-chair conformation.[1][6] The crystal structure is stabilized by a two-dimensional network of O—H∙∙∙N and N—H∙∙∙O hydrogen bonds.[1][6]
These examples underscore the conformational diversity of the chroman ring and the crucial role of hydrogen bonding in dictating the supramolecular architecture of these derivatives.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of ethyl chroman-2-carboxylate derivatives follows a well-established workflow.
Sources
- 1. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Crystal structures of ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate and ethyl 6-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of ethyl (4R)-2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
